molecular formula C16H16F3NO3 B2637068 4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide CAS No. 2320465-26-5

4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide

Cat. No.: B2637068
CAS No.: 2320465-26-5
M. Wt: 327.303
InChI Key: VAKJMCOUTFSBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide is a complex organic compound characterized by the presence of trifluoromethyl, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide typically involves multi-step organic reactions. One common approach is the reaction of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s trifluoromethyl group can enhance its binding affinity and specificity towards these targets, leading to modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide is unique due to the presence of both furan and phenyl groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c17-16(18,19)8-7-15(22)20-10-13(21)11-3-5-12(6-4-11)14-2-1-9-23-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJMCOUTFSBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.